
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is a complex organic compound with the molecular formula C7H10K4O18S4. It is a derivative of glucopyranoside, where the hydroxyl groups are replaced by sulfate groups, and potassium ions are present to balance the charge. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves the sulfation of methyl α-D-glucopyranoside. The reaction typically requires sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure complete sulfation of the hydroxyl groups. The product is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Methyl α-D-glucopyranoside and partially reduced derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Used in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves its interaction with specific molecular targets. The sulfate groups enable the compound to form strong ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-glucopyranoside: The parent compound without sulfate groups.
Methyl α-D-glucopyranoside 2,3,4-trisulfate potassium salt: A similar compound with one less sulfate group.
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate sodium salt: The sodium salt variant of the compound.
Uniqueness
Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt is unique due to its high degree of sulfation, which imparts distinct chemical properties and reactivity. The presence of potassium ions also influences its solubility and interaction with other molecules, making it particularly useful in specific research applications .
Properties
Molecular Formula |
C7H10K4O18S4 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
tetrapotassium;[2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
HZPXCLIBFFIKEA-UHFFFAOYSA-J |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
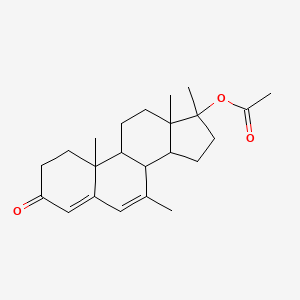
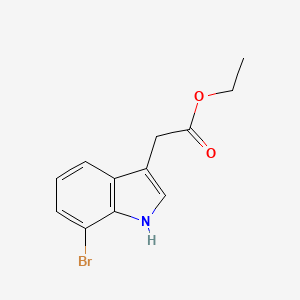
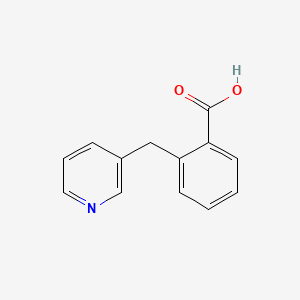
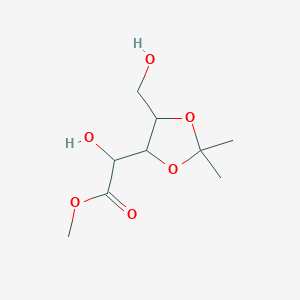

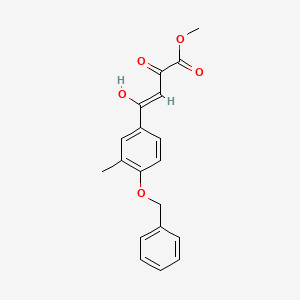


![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)
